molecular formula C24H24N4O6S2 B2710351 N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-96-2

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2710351
CAS No.: 851782-96-2
M. Wt: 528.6
InChI Key: BJLHZWATVWWLOE-UHFFFAOYSA-N
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Description

N-(3-(5-(3-Nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a dihydropyrazole core, which is a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further functionalized with a 3-nitrophenyl group, a toluenesulfonyl (tosyl) protecting group, and a critical ethanesulfonamide moiety. Sulfonamide-functionalized compounds are widely investigated for their potential as enzyme inhibitors and are common in various therapeutic areas . The specific research applications and mechanism of action for this compound are not yet fully characterized in the public scientific literature, which presents a significant opportunity for exploratory investigation. Researchers may study it as a potential lead compound or a chemical probe for modulating biological pathways. Its structural features suggest it could be of value in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and target identification research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S2/c1-3-35(31,32)26-20-8-4-6-18(14-20)23-16-24(19-7-5-9-21(15-19)28(29)30)27(25-23)36(33,34)22-12-10-17(2)11-13-22/h4-15,24,26H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHZWATVWWLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step reactions Starting with the formation of the dihydropyrazole ring, which can be achieved through the reaction of hydrazine with a diketone compound

Industrial production methods:

Chemical Reactions Analysis

Types of reactions it undergoes: N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, such as:

  • Oxidation: The nitrophenyl group can be further oxidized to form different nitro-containing derivatives.

  • Reduction: The nitro group can be reduced to an amine, potentially leading to new bioactive compounds.

  • Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, leading to various derivatives.

Common reagents and conditions used in these reactions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: Various electrophiles or nucleophiles under acidic or basic conditions, like halogens, sulfonyl chlorides, or alkylating agents.

Major products formed from these reactions: These reactions yield products like nitroamines from reduction, or various substituted derivatives depending on the reacting nucleophiles or electrophiles.

Scientific Research Applications

This compound finds utility in several research domains:

  • Chemistry: Used in studies on reaction mechanisms and synthesis of complex molecules.

  • Biology: Potentially investigated for its biological activity given the presence of bioactive nitro and sulfonamide groups.

  • Medicine: Could be a lead compound for developing new pharmaceuticals, particularly those targeting enzymes or proteins involving sulfonamide interactions.

  • Industry: Its complex structure can be useful in materials science for the development of novel polymers or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The exact mechanism of action of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. Generally, the nitrophenyl and sulfonamide groups can interact with biological molecules such as enzymes, altering their activity through various pathways. It could inhibit or activate specific molecular targets, leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

(a) 2”,5”-Dichloro-N-(3-(5-(3’-hydroxyphenyl)-1-nicotinoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulphonamide (2i)
  • Key Differences: Replaces the 3-nitrophenyl group with a 3’-hydroxyphenyl moiety. Uses a nicotinoyl (pyridine-3-carbonyl) group instead of tosyl. Substitutes ethanesulfonamide with a dichlorobenzenesulphonamide.
  • Implications: The hydroxyl group may enhance hydrogen-bonding interactions but reduce metabolic stability. Dichlorobenzenesulphonamide increases steric bulk, possibly reducing solubility .
(b) N-(4-(5-(2-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS 724437-67-6)
  • Key Differences :
    • Substitutes 3-nitrophenyl with 2-fluorophenyl.
    • Replaces tosyl with a propionyl group.
  • Implications: Fluorine’s electronegativity may improve membrane permeability and bioavailability.

Variations in Sulfonamide Moieties

(a) N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide
  • Key Differences: Incorporates a pyrrolopyridine scaffold instead of pyrazoline. Retains ethanesulfonamide but adds a difluorophenoxy group.
  • Implications: The pyrrolopyridine system may enhance kinase inhibition (e.g., anticancer applications). Difluorophenoxy improves metabolic resistance and lipophilicity, favoring CNS penetration .
(b) N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1)
  • Key Differences :
    • Uses methanesulfonamide (shorter chain) instead of ethanesulfonamide.
    • Substitutes 3-nitrophenyl with 2-methylphenyl and tosyl with isobutyryl.
  • Isobutyryl and methylphenyl increase hydrophobicity, which may enhance membrane absorption but limit aqueous solubility .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Sulfonamide Type Potential Applications
Target Compound Pyrazoline 3-Nitrophenyl, Tosyl Ethanesulfonamide Analgesic, Anti-inflammatory
2i Pyrazoline 3’-Hydroxyphenyl, Nicotinoyl Benzenesulphonamide Analgesia
CAS 724437-67-6 Pyrazoline 2-Fluorophenyl, Propionyl Ethanesulfonamide Undisclosed
Pyrrolopyridine Derivative Pyrrolopyridine Difluorophenoxy Ethanesulfonamide Cancer Therapy
CAS 851719-26-1 Pyrazoline 2-Methylphenyl, Isobutyryl Methanesulfonamide Kinase Inhibition

Table 2: Substituent Effects on Properties

Substituent Electronic Effects Solubility Impact Bioactivity Relevance
3-Nitrophenyl Strong electron-withdrawing Moderate (polar) Enhances electrophilic interactions
2-Fluorophenyl Moderate electron-withdrawing High (lipophilic) Improves bioavailability
Tosyl Electron-withdrawing, bulky Low (hydrophobic) Stabilizes conformation
Ethanesulfonamide Polar, moderate steric hindrance High (hydrophilic) Enhances solubility and target engagement

Research Findings and Gaps

  • Synthetic Routes : Pyrazoline derivatives are typically synthesized via cyclocondensation of chalcones with hydrazines. The tosyl group in the target compound may be introduced via nucleophilic substitution .
  • However, direct comparative efficacy data are lacking in the provided evidence.

Biological Activity

Overview

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a tosyl group, and an ethanesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical formula for this compound is C25_{25}H27_{27}N3_3O4_4S2_2. The structural features include:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Tosyl Group : A sulfonamide functional group that enhances the compound's reactivity.
  • Ethanesulfonamide : Provides additional sites for biological interaction.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. The tosyl group can enhance binding affinity through hydrophobic interactions.
  • Receptor Modulation : The compound could interact with various receptors, altering their activity and downstream signaling pathways.
  • Nitrophenyl Group Influence : The presence of the nitrophenyl group may contribute to electron-withdrawing properties, potentially affecting the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole showed promising cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)12.5Apoptosis Induction
Compound BHT29 (Colon Cancer)8.0Cell Cycle Arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays, including the Ames test, which assesses mutagenicity. Results indicated strong positive responses, suggesting that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.

Assay TypeResultReference
Ames TestPositive Class A
Cytokine Release Inhibition75% Reduction in TNF-alpha

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study published in a peer-reviewed journal explored the efficacy of pyrazole derivatives in treating cancer. It was found that compounds with similar structures to this compound exhibited significant tumor growth inhibition in xenograft models.

Case Study 2: Inflammation Models

In a murine model of inflammation, the administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis.

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